N,N-diethyl-3-(2,4,6-trichlorophenoxy)propan-1-amine
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Overview
Description
N,N-diethyl-3-(2,4,6-trichlorophenoxy)propan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenoxy group substituted with three chlorine atoms at positions 2, 4, and 6, and a propan-1-amine chain with diethyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-(2,4,6-trichlorophenoxy)propan-1-amine typically involves the reaction of 2,4,6-trichlorophenol with 3-chloropropan-1-amine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the electrophilic carbon atom of the chloropropane, displacing the chlorine atom and forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is heated to reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-(2,4,6-trichlorophenoxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The phenoxy group can be reduced to form the corresponding phenol.
Substitution: The chlorine atoms on the phenoxy group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or alkyl halides can be employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N,N-diethyl-3-(2,4,6-trichlorophenoxy)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a ligand in the study of receptor-ligand interactions.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-(2,4,6-trichlorophenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-3-(4-vinylphenyl)propan-1-amine: Similar structure but with a vinyl group instead of the trichlorophenoxy group.
N,N-diethyl-3-(trimethoxysilyl)-1-propanamine: Similar structure but with a trimethoxysilyl group instead of the trichlorophenoxy group.
Uniqueness
N,N-diethyl-3-(2,4,6-trichlorophenoxy)propan-1-amine is unique due to the presence of the trichlorophenoxy group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and suitable for specific applications in various fields.
Properties
IUPAC Name |
N,N-diethyl-3-(2,4,6-trichlorophenoxy)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl3NO/c1-3-17(4-2)6-5-7-18-13-11(15)8-10(14)9-12(13)16/h8-9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXRTMKOSBEYRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=C(C=C(C=C1Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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